4-Cyclobutyl-3-ethyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclobutyl-3-ethyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C9H15N3. It is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by a cyclobutyl group attached to the pyrazole ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutyl-3-ethyl-1H-pyrazol-5-amine typically involves a multi-step reaction process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an enaminone in the presence of a catalyst such as iodine.
Introduction of the cyclobutyl group: This step involves the alkylation of the pyrazole ring using cyclobutyl halides under basic conditions.
Final amination:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclobutyl-3-ethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: N-alkyl or N-acyl pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclobutyl-3-ethyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Cyclobutyl-3-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The cyclobutyl group and the amine functionality play crucial roles in binding to the active sites of these targets, influencing their biological activity .
Vergleich Mit ähnlichen Verbindungen
3-Cyclobutyl-1-Phenyl-1H-Pyrazol-5-Amine: This compound has a phenyl group instead of an ethyl group, which affects its chemical properties and biological activity.
4-Cyclobutyl-1H-Pyrazol-5-Amine: Lacks the ethyl group, making it less bulky and potentially altering its reactivity and binding affinity.
3-Cyclobutyl-1,2,4-Oxadiazol-5-Amine: Contains an oxadiazole ring, which imparts different electronic properties and reactivity.
Uniqueness: 4-Cyclobutyl-3-ethyl-1H-pyrazol-5-amine is unique due to the presence of both a cyclobutyl and an ethyl group on the pyrazole ring. This combination provides a distinct steric and electronic environment, influencing its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C9H15N3 |
---|---|
Molekulargewicht |
165.24 g/mol |
IUPAC-Name |
4-cyclobutyl-5-ethyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3/c1-2-7-8(6-4-3-5-6)9(10)12-11-7/h6H,2-5H2,1H3,(H3,10,11,12) |
InChI-Schlüssel |
LTYVPKAQDMHZRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NN1)N)C2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.